1-(2,4-Dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide, also known as TM38837, is a novel compound investigated for its potential in treating obesity and metabolic disorders []. It belongs to a class of drugs called cannabinoid receptor type 1 (CB1) antagonists, specifically classified as a second-generation antagonist due to its limited penetration into the brain [, ]. This characteristic differentiates it from first-generation CB1 antagonists like rimonabant, which exhibit adverse psychiatric effects due to their central nervous system activity [, , ]. TM38837's peripheral selectivity makes it a promising candidate for therapeutic applications where CB1 antagonism is desired outside the central nervous system, potentially mitigating the risk of psychiatric side effects [, , ].
TM38837 is a novel compound developed as a selective antagonist of the cannabinoid receptor type 1, primarily targeting peripheral tissues. It was designed to mitigate the central nervous system side effects associated with earlier cannabinoid receptor antagonists, such as rimonabant, which was withdrawn from the market due to psychiatric side effects. TM38837 has entered clinical trials aimed at treating obesity and metabolic disorders, showcasing its potential therapeutic applications in these areas.
TM38837 is classified as a cannabinoid receptor type 1 antagonist. It has been synthesized and characterized by 7TM Pharma and is recognized for its peripherally restricted action, which distinguishes it from other compounds that penetrate the central nervous system more readily. The compound's chemical identifier is 1253641-65-4, and it has been studied for its pharmacological properties and potential clinical applications in metabolic regulation.
The synthesis of TM38837 involves several key steps:
TM38837 features a complex molecular structure characterized by multiple rings and functional groups. Key structural components include:
The molecular formula for TM38837 is C20H19Cl2F3N3S, and its molecular weight is approximately 431.35 g/mol .
TM38837 can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
TM38837 acts as a peripherally selective cannabinoid receptor type 1 antagonist. By blocking this receptor primarily in peripheral tissues, it influences metabolism and energy balance without significant central nervous system effects. This mechanism differentiates it from earlier antagonists like rimonabant, which had notable CNS-related side effects . The selectivity for peripheral action is crucial for its therapeutic potential in managing obesity and metabolic disorders.
Relevant analyses include high-performance liquid chromatography and mass spectrometry to confirm purity and structural integrity .
TM38837 has significant scientific applications primarily in pharmacology:
Ongoing clinical trials will further elucidate its efficacy and safety profile in human subjects .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3